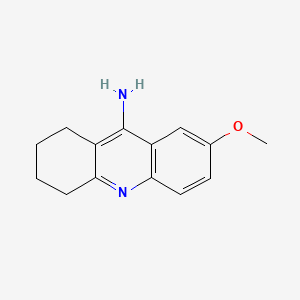
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
Overview
Description
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is a compound with the CAS Number: 5778-80-3 . It is a powder form substance .
Synthesis Analysis
The compound has been synthesized by a nucleophilic substitution reaction. Firstly, 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA) was deprotonated using potassium hydroxide in DMSO at room temperature and the aromatic amine of 7-MEOTA was thus prepared .Molecular Structure Analysis
The molecular weight of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is 228.29 . For more detailed structural analysis, further studies or computational modeling would be required.Physical And Chemical Properties Analysis
The compound is a powder form substance . It has a melting point of 210-214 degrees Celsius .Scientific Research Applications
Alzheimer’s Disease Treatment
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine has been evaluated for its potential in treating Alzheimer’s disease. It acts as a cholinesterase inhibitor, which can help increase the levels of acetylcholine in the brain, a neurotransmitter that is typically decreased in Alzheimer’s patients .
Cholinesterase Inhibition
This compound has been synthesized and studied for its ability to inhibit cholinesterases, enzymes that break down acetylcholine. By inhibiting these enzymes, it could be used to treat conditions where the regulation of acetylcholine is disrupted .
Neurodegenerative Disease Research
Due to its role in modulating neurotransmitter levels, 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is a valuable tool in neurodegenerative disease research. It helps in understanding the mechanisms of diseases like Alzheimer’s and Parkinson’s .
Cognitive Enhancement
Research has indicated that this compound may have pro-cognitive effects, potentially improving memory and learning capabilities. This makes it a candidate for addressing cognitive impairments .
Pharmacological Studies
As a cholinesterase inhibitor, 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine is commonly used in pharmacological studies to explore the effects of increased acetylcholine levels in various conditions .
Chemical Synthesis
This compound is also used in the field of chemical synthesis, serving as a building block for creating more complex molecules with potential therapeutic applications .
Molecular Interaction Studies
The ability of 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine to interact with specific regions of enzymes like acetylcholinesterase makes it useful for studying molecular interactions and designing targeted therapies .
Safety and Toxicology
Given its biological activity, this compound is also studied within safety and toxicology fields to understand its effects on human health and to establish safe handling practices .
Safety And Hazards
The compound is associated with several hazard statements including H301, H311, H315, H319, H331, H335, H351 . These codes correspond to various hazards such as toxicity if swallowed, in contact with skin, or if inhaled, skin and eye irritation, respiratory irritation, and suspected carcinogenicity .
properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPVVOYBLOJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973360 | |
| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
CAS RN |
5778-80-3 | |
| Record name | 7-Methoxytacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5778-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxytacrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-MEOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



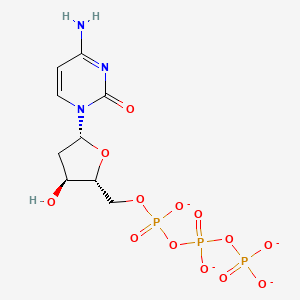

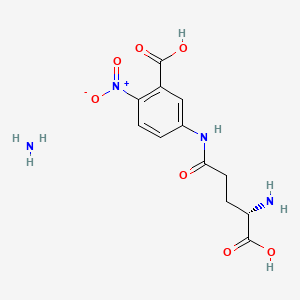
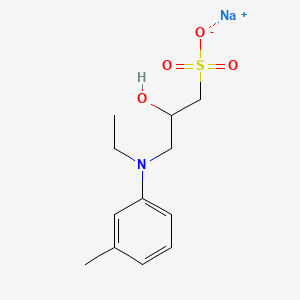

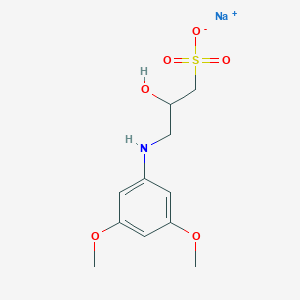
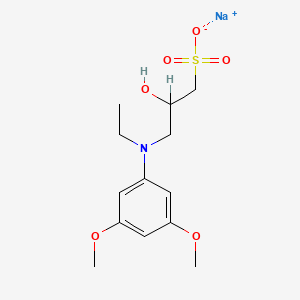


![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)
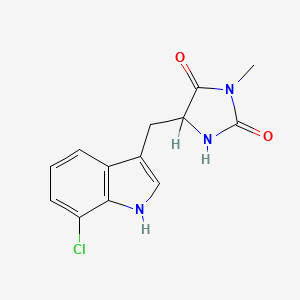


![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)